molecular formula C19H19ClN2O2 B14568331 N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide CAS No. 61747-08-8

N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide

Cat. No.: B14568331
CAS No.: 61747-08-8
M. Wt: 342.8 g/mol
InChI Key: ZFLYVGMBYIWWAK-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide is a chemical compound with the molecular formula C20H19ClN2O2 It is known for its unique structure, which includes a piperidine ring attached to a phenyl group and a chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide
  • N-[4-(4-Chlorobenzoyl)phenyl]pyrrolidine-1-carboxamide
  • N-[4-(4-Chlorobenzoyl)phenyl]morpholine-1-carboxamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a piperidine ring and a chlorobenzoyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

61747-08-8

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[4-(4-chlorobenzoyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c20-16-8-4-14(5-9-16)18(23)15-6-10-17(11-7-15)21-19(24)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,24)

InChI Key

ZFLYVGMBYIWWAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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